molecular formula C12H20O2 B11903817 Ethyl 4-cyclohexylbut-2-enoate

Ethyl 4-cyclohexylbut-2-enoate

Cat. No.: B11903817
M. Wt: 196.29 g/mol
InChI Key: UBQURJQQSZSBQB-UXBLZVDNSA-N
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Description

Ethyl 4-cyclohexylbut-2-enoate is an α,β-unsaturated ester characterized by a cyclohexyl substituent at the γ-position of the but-2-enoate backbone. The presence of the cyclohexyl group confers unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding or van der Waals forces .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (E)-4-cyclohexylbut-2-enoate

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,10-11H,2-5,7-9H2,1H3/b10-6+

InChI Key

UBQURJQQSZSBQB-UXBLZVDNSA-N

Isomeric SMILES

CCOC(=O)/C=C/CC1CCCCC1

Canonical SMILES

CCOC(=O)C=CCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclohexylbut-2-enoate can be synthesized through the esterification of 4-cyclohexylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Method A: Organometallic Addition-Esterification

  • Reagents : Cyclohexylmethyl Grignard reagent (CyMgCl) and ethyl 4-(benzyloxy)but-2-ynoate.

  • Conditions :

    • Reaction conducted at −78°C in THF

    • Quenched with methanol and NH₄Cl

  • Outcome :

    • 85% yield

    • 95:5 E/Z selectivity (confirmed by 1H^1 \text{H} NMR)

    • Stereochemical integrity preserved during benzyloxy group removal .

Method B: Horner-Wadsworth-Emmons Olefination

  • Reagents :

    • Cyclohexyl methyl ketone

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH) in THF

  • Conditions :

    • 0°C to room temperature, 22-hour reaction time

    • Purification via flash chromatography (pentane/EtOAc = 50:1 → 30:1)

  • Outcome :

    • 64% yield

    • Exclusive E-configuration confirmed by 1H^1 \text{H} NMR .

Asymmetric Stetter Reactions

Ethyl 4-cyclohexylbut-2-enoate serves as a substrate in N-heterocyclic carbene (NHC)-catalyzed asymmetric Stetter reactions:

  • Catalyst : Chiral triazolium-based NHCs (e.g., L2 )

  • Conditions :

    • Solvent: Cyclohexane or THF

    • Temperature: −78°C to room temperature

  • Outcome :

    • Enantioselectivity up to 97% ee

    • Formation of quaternary carbon centers in coumaranones .

Transition-Metal-Catalyzed Cross-Couplings

The compound participates in enantioselective Suzuki-Miyaura cross-couplings:

  • Catalyst : Cu(MeCN)₄PF₆ with chiral ligands (e.g., L2 )

  • Conditions :

    • THF/EtOH (1:1), NaOt-Bu as base

  • Outcome :

    • 90% yield for trifluoroboratoamide derivatives

    • 93:7 enantiomeric ratio (R:S) .

Heck Reaction/Isomerization Sequences

In palladium-catalyzed Heck reactions:

  • Catalyst : Pd₂(dba)₃ with tBu₃PHBF₄ ligand

  • Conditions :

    • iPr₂NEt as base, toluene solvent

  • Outcome :

    • Direct formation of substituted quinolines (e.g., 4ai )

    • 39–81% yields depending on substituents .

Table 2: Catalytic Reaction Performance

Reaction TypeCatalyst SystemKey OutcomeSelectivity
StetterNHC/L2 Quaternary center formation97% ee
Suzuki-MiyauraCu/L2 Trifluoroboratoamide derivatives93:7 er
Heck/IsomerizationPd₂(dba)₃/tBu₃PHBF₄Quinoline synthesis>95% E-selectivity

Stability and Reaction Optimization

  • Solvent Effects : Nonpolar solvents (e.g., cyclohexane) enhance enantioselectivity in NHC-catalyzed reactions, while polar solvents (e.g., ethanol) inhibit product formation .

  • Temperature Sensitivity : Reactions conducted below −40°C minimize racemization, critical for preserving stereochemical integrity .

  • Purification : Flash chromatography with low-polarity eluents (pentane/EtOAc) effectively isolates the E-isomer .

Scientific Research Applications

Ethyl 4-cyclohexylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: The ester is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-cyclohexylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release 4-cyclohexylbut-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 4-cyclohexylbut-2-enoate can be compared to structurally analogous compounds based on substitutions at the 4-position, ester group modifications, and functional group variations. Below is a detailed analysis:

Structural Analogs with Substituted 4-Positions
Compound Name Substituent at 4-Position Functional Groups Key Properties/Applications References
Ethyl 4-amino-2-chlorobut-2-enoate Amino (-NH₂), Chloro (-Cl) Ester, alkene, amine, halogen Potential intermediates in drug synthesis; halogen enhances electrophilicity
Methyl 4-cyclohexyl-4-oxobut-2-enoate Cyclohexyl, Oxo (=O) Ester, ketone, alkene Higher polarity due to ketone; used in crystallography studies
4-Morpholinobut-2-enoate derivatives Morpholine Ester, heterocyclic amine Enhanced solubility; analgesic properties

Key Observations :

  • Steric Effects: The cyclohexyl group in this compound introduces significant steric bulk compared to smaller substituents like amino or morpholine groups. This may reduce reactivity in nucleophilic additions but improve stability in hydrophobic environments.
  • Electronic Effects: The absence of electron-withdrawing groups (e.g., oxo in methyl 4-cyclohexyl-4-oxobut-2-enoate) makes this compound less electrophilic at the β-carbon, altering its behavior in Michael addition reactions .
Ester Group Modifications
Compound Name Ester Group Key Differences
This compound Ethyl Moderate lipophilicity; common in prodrug design
Methyl 4-cyclohexyl-4-oxobut-2-enoate Methyl Lower molecular weight; higher volatility
Ethyl pyruvate Ethyl Simpler structure; central to metabolic pathways


Key Observations :

  • Ethyl esters generally exhibit better membrane permeability than methyl esters due to increased lipophilicity, which is critical in drug delivery .

Biological Activity

Ethyl 4-cyclohexylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a but-2-enoate moiety. This configuration contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H20_{20}O2_2
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 105198-39-8

The compound features a double bond between the second and third carbon atoms of the butanoate chain, which enhances its reactivity and potential applications in organic synthesis .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, esters and unsaturated compounds often demonstrate inhibitory effects against bacterial strains. This compound may share this property due to the presence of the double bond adjacent to the ester functional group, which is known to enhance biological interactions .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds suggest that this compound could exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of cellular membranes or interference with metabolic pathways due to its reactivity .

CompoundCell LineIC50_{50} (µM)Reference
This compoundHeLaTBD
Similar compound AMCF-725
Similar compound BA54915

Synthesis and Reactivity

This compound can be synthesized through the reaction of 4-cyclohexylbut-2-enoic acid with ethanol, producing the ester along with water as a byproduct. This method highlights its synthetic versatility, which is crucial for further biological testing and applications .

Inhibitory Activity Against Enzymes

In studies involving enzyme inhibition, compounds similar to this compound have demonstrated significant inhibitory effects on various enzymes, including proteases. The presence of the cyclohexyl group may enhance binding affinity due to steric factors and hydrophobic interactions within enzyme active sites .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-cyclohexylbut-2-enoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 4-cyclohexylbut-2-enoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or through Claisen condensation of ethyl cyclohexylacetate with appropriate enolizable esters. Optimization involves:
  • Temperature control : Elevated temperatures (80–100°C) accelerate esterification but may promote side reactions.
  • Catalyst loading : Acid catalysts (0.5–2 mol%) balance reactivity and byproduct formation.
  • Solvent selection : Toluene or dichloromethane minimizes polarity-driven side reactions.
    Purity is validated via GC-MS or HPLC, while yield optimization requires iterative adjustment of stoichiometry and reaction time .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ConditionsCommon Impurities
Acid-catalyzed esterification65–75H₂SO₄, reflux, 12 hrUnreacted acid, diethyl ether
Claisen condensation50–60NaOEt, THF, 0°C → RTβ-ketoester byproducts

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and ester carbonyl (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclohexyl group .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated alkene (C=C, ~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion ([M+H]⁺) at m/z 196.2 and fragmentation patterns validate the ester backbone.
    Ambiguities (e.g., cis/trans isomerism) require computational modeling (DFT) or X-ray crystallography for definitive resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. Strategies include:
  • Solvent correction : Apply polarizable continuum models (PCM) to computational data.
  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
  • Cross-validation : Compare multiple techniques (e.g., NOESY for spatial proximity in NMR, X-ray for solid-state conformation).
    Software like Gaussian (DFT) and SHELXL (X-ray refinement) are critical for reconciling data .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, van der Waals) play in the crystal packing of this compound, and how can these be systematically analyzed?

  • Methodological Answer : Non-covalent interactions dictate crystal lattice stability and polymorphism. Analysis involves:
  • X-ray crystallography : Resolve atomic coordinates and intermolecular distances. Refinement via SHELXL ensures accuracy .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., rings, chains) using Etter’s formalism .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O vs. C⋯H interactions) via CrystalExplorer.
    Table 2 : Common Intermolecular Contacts in Crystalline Phase
Interaction TypeDistance Range (Å)Contribution to Lattice Energy (%)
C–H⋯O (ester)2.5–3.035–45
van der Waals (cyclohexyl)3.0–3.525–35

Q. How should researchers design experiments to investigate the kinetic vs. thermodynamic control in the synthesis of this compound?

  • Methodological Answer :
  • Variable temperature studies : Monitor product ratios (e.g., cis/trans isomers) at different temperatures via in-situ IR or NMR.
  • Quenching experiments : Halt reactions at intervals to track intermediate formation (e.g., enolate species).
  • Computational modeling : Calculate activation energies (ΔG‡) for competing pathways using DFT.
    Thermodynamic control favors the most stable product (lowest energy), while kinetic control depends on reaction rate differences .

Methodological Notes

  • Data Contradiction Analysis : Use error propagation models (e.g., Monte Carlo simulations) to assess uncertainties in spectroscopic or crystallographic data .
  • Ethical Compliance : Document synthetic hazards (e.g., corrosive catalysts) and adhere to institutional safety protocols .

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